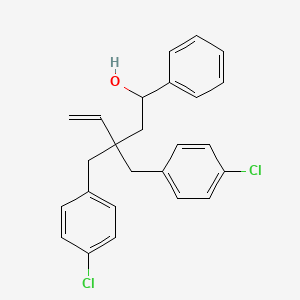

3,3-Bis(4-chlorobenzyl)-1-phenylpent-4-en-1-ol

Description

3,3-Bis(4-chlorobenzyl)-1-phenylpent-4-en-1-ol is a polyfunctional organic compound featuring a pent-4-en-1-ol backbone substituted with two 4-chlorobenzyl groups at the 3-position and a phenyl group at the 1-position. The presence of dual 4-chlorobenzyl moieties suggests enhanced lipophilicity, which may influence its solubility and biological interactions.

Properties

IUPAC Name |

3,3-bis[(4-chlorophenyl)methyl]-1-phenylpent-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24Cl2O/c1-2-25(16-19-8-12-22(26)13-9-19,17-20-10-14-23(27)15-11-20)18-24(28)21-6-4-3-5-7-21/h2-15,24,28H,1,16-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPRUVGHFHCMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC1=CC=C(C=C1)Cl)(CC2=CC=C(C=C2)Cl)CC(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(4-chlorobenzyl)-1-phenylpent-4-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-4-pentene with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(4-chlorobenzyl)-1-phenylpent-4-en-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the pentene chain can be reduced to form a saturated alkane.

Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.

Major Products Formed

Oxidation: Formation of 1-phenyl-3,3-bis(4-chlorobenzyl)-4-pentanone.

Reduction: Formation of 1-phenyl-3,3-bis(4-chlorobenzyl)-pentane.

Substitution: Formation of derivatives with different substituents replacing the chlorine atoms.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Bis(4-chlorobenzyl)-1-phenylpent-4-en-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 3,3-Bis(4-chlorobenzyl)-1-phenylpent-4-en-1-ol and related compounds from the evidence:

Structural and Functional Group Analysis

- Chlorobenzyl Substituents: The dual 4-chlorobenzyl groups in the target compound distinguish it from simpler analogs like 1-(4-chlorophenyl)but-3-en-1-ol , which lacks branching and a second benzyl group.

- Double Bond vs. Triple Bond : Compared to 4g (a pent-1-yne derivative) , the pent-4-en-1-ol backbone of the target compound features a less reactive double bond, suggesting divergent reactivity in photochemical or catalytic applications.

- Sulfur vs. Oxygen : The thioether group in 4-(4-chlorophenyl)sulfanylbutan-1-ol introduces redox-active sulfur, contrasting with the hydroxyl group in the target compound, which may participate in hydrogen bonding.

Hypothesized Bioactivity

- However, the phenylpentenol backbone may confer unique pharmacokinetic properties.

Biological Activity

3,3-Bis(4-chlorobenzyl)-1-phenylpent-4-en-1-ol is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines its chemical properties, biological effects, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1384881-74-6

- Molecular Formula : C₂₅H₂₄Cl₂O

- Molecular Weight : 411.36 g/mol

- Structure : The compound features a pentene backbone with two 4-chlorobenzyl groups and a phenyl group.

| Property | Value |

|---|---|

| Catalogue Number | IM021334 |

| Applications | Synthesis of fused and bridged tetrahydrofurans |

| Stability | Stable at room temperature |

Anticancer Potential

Recent studies have explored the anticancer activity of compounds structurally related to this compound. Research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells. For instance, a study demonstrated that novel Schiff base compounds derived from related structures showed marked inhibition of cell viability in MCF-7 cells at concentrations of 250 and 300 μg/mL, suggesting that structural modifications can enhance anticancer properties .

The proposed mechanism for the anticancer activity involves the induction of apoptosis and inhibition of cell proliferation. In vitro assays revealed that compounds with the cinnamic moiety exhibited improved radical-scavenging activity and anti-lipoxygenase (LOX) effects, which are crucial for cancer cell growth regulation . The presence of halogenated benzyl groups may also contribute to enhanced biological activity by increasing lipophilicity and facilitating cellular uptake.

Study on Related Compounds

A comparative study assessed the biological activity of various derivatives similar to this compound. The findings indicated that compounds containing multiple aromatic rings displayed enhanced cytotoxicity against cancer cell lines. For example:

| Compound Name | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A (related structure) | 38 | MCF-7 |

| Compound B (with cinnamic moiety) | 44 | MCF-7 |

These results suggest that modifications to the chemical structure can significantly impact biological activity, highlighting the importance of structure-function relationships in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.